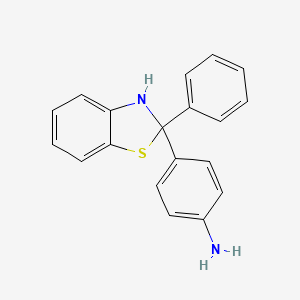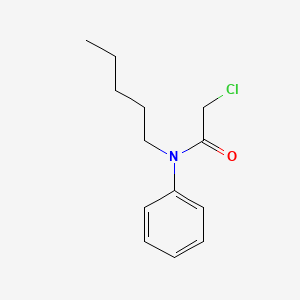![molecular formula C15H15N3O2 B14008755 ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate CAS No. 83269-25-4](/img/structure/B14008755.png)
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C15H15N3O2. It is known for its unique structure, which includes a pyridine ring substituted with a benzylideneamino group and an ethyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
This method’s simplicity and high yield make it a promising candidate for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound is being explored for its potential therapeutic properties, including its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate can be compared to other similar compounds, such as:
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine ring structure and are used in various synthetic applications.
5-Amino-pyrazoles: These compounds are also used as building blocks in the synthesis of heterocyclic compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylideneamino and ethyl carbamate groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
83269-25-4 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)18-14-9-8-13(11-17-14)16-10-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19) |
Clé InChI |
FYTVWPSITZRJFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC=C(C=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
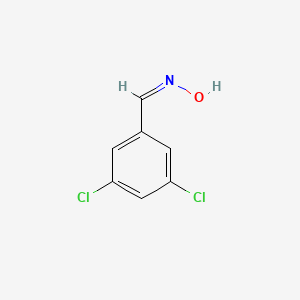

![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
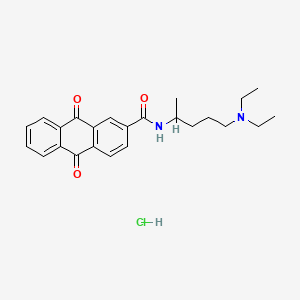
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)

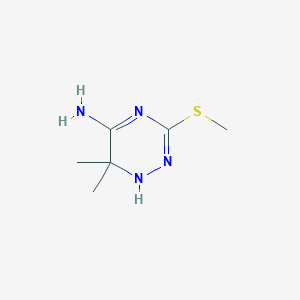
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)


